2-((5-((1H-Benzo[d]imidazol-1-yl)methyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Description
This compound is a structurally complex molecule featuring a benzimidazole core linked to a 1,2,4-triazole ring via a methylene bridge. The triazole moiety is substituted with a 2-chlorophenyl group at position 4 and a thioacetamide side chain at position 2. The acetamide nitrogen is further functionalized with a 2-cyano-3-methylbutan-2-yl group, introducing steric bulk and electron-withdrawing properties.
Properties
Molecular Formula |
C24H24ClN7OS |
|---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
2-[[5-(benzimidazol-1-ylmethyl)-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C24H24ClN7OS/c1-16(2)24(3,14-26)28-22(33)13-34-23-30-29-21(32(23)19-10-6-4-8-17(19)25)12-31-15-27-18-9-5-7-11-20(18)31/h4-11,15-16H,12-13H2,1-3H3,(H,28,33) |
InChI Key |
GDTHWBPMVFMBIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1C2=CC=CC=C2Cl)CN3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzimidazole-1,2,4-Triazole Core
Step 1: Formation of Benzimidazole Derivative
The initial step involves synthesizing a benzimidazole derivative, often starting from o-phenylenediamine derivatives. A typical route includes condensing o-phenylenediamine with suitable aldehydes or carboxylic acids under acidic or basic conditions, resulting in benzimidazole formation.
- Reaction conditions: Reflux in polyphosphoric acid or using dehydrating agents like polyphosphoric acid or phosphoryl chloride.
- Yield optimization: Using microwave-assisted synthesis or solvent-free conditions can enhance yields.
Step 2: Introduction of the Methyl Group at the Benzimidazole Nitrogen
The benzimidazole nitrogen is methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate in acetone).
Construction of the 1,2,4-Triazole-3-thione Moiety
Step 3: Synthesis of 1,2,4-Triazole-3-thiones
The 1,2,4-triazole-3-thione core is commonly synthesized via cyclization of acylhydrazides with carbon disulfide (CS₂).
-
Acylhydrazide + CS₂ → Cyclization under basic conditions → 1,2,4-Triazole-3-thione Reaction conditions: Reflux in ethanol with potassium hydroxide or sodium hydroxide, followed by acidification.
Step 4: Functionalization of Triazole Core
Substituents such as phenyl groups or chlorophenyl groups are introduced via nucleophilic substitution or condensation reactions with appropriate aromatic aldehydes or acyl chlorides.
Formation of the Thioether Linkage and Heterocyclic Assembly
Step 5: Formation of the Thioether Linkage
The heterocyclic core is functionalized with a thiol group, often by reacting the triazole derivative with halogenated compounds (e.g., 2-bromoacetophenone derivatives) in the presence of a base such as potassium carbonate.
- Reaction conditions: Reflux in acetonitrile or ethanol with stirring.
Step 6: Coupling with the Benzimidazole Moiety
The benzimidazole derivative, bearing a methyl or amino group, is linked to the heterocyclic framework via nucleophilic substitution or condensation, forming the key linkage.
- Reaction conditions: Reflux in polar solvents like ethanol or dimethylformamide (DMF), often with catalytic amounts of acids or bases.
Final Functionalization to the Target Compound
Step 7: Acetamide Formation
The terminal amino group is acylated with chloroacetyl derivatives or other acyl chlorides to form the acetamide linkage, completing the molecular architecture.
- Reaction conditions: Reflux with base (e.g., triethylamine) in solvents like dichloromethane or tetrahydrofuran.
Representative Data and Reaction Conditions
Notes on Optimization and Variations
- Reaction temperatures are typically maintained between 60°C and 120°C, depending on the step.
- Catalysts such as potassium carbonate or sodium hydroxide are frequently used to facilitate nucleophilic substitutions.
- Purification often involves recrystallization from ethanol, ethyl acetate, or chromatography techniques.
Chemical Reactions Analysis
Reactivity of the Benzimidazole Moiety
The benzimidazole ring is susceptible to electrophilic substitution and alkylation due to its aromatic electron-rich nature. Key reactions include:
Triazole Ring Reactivity
The 1,2,4-triazole core participates in nucleophilic substitution and coordination chemistry :
Thioether Linkage (S–CH₂)
The thioether group is prone to oxidation and cleavage :
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Oxidation to Sulfoxide | H₂O₂, AcOH | Sulfoxide derivative |
| Oxidation to Sulfone | KMnO₄, H₂O | Sulfone derivative |
| Cleavage | LiAlH₄ | Thiol and acetamide fragments |
Acetamide and Cyano Substituents
The acetamide and cyano groups introduce hydrolysis and reduction pathways:
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Acid Hydrolysis | HCl, Δ | Carboxylic acid and amine |
| Base Hydrolysis | NaOH, Δ | Sodium carboxylate and ammonia |
| Cyano Reduction | H₂/Pd-C | Primary amine derivative |
Biological Interactions (Enzyme Binding)
Though not a classical chemical reaction, the compound’s interactions with biological targets are critical for its pharmacological profile. Structural analogs in and suggest:
-
Hydrogen bonding via the triazole N-atoms and benzimidazole NH groups.
-
Hydrophobic interactions with the 2-chlorophenyl and methylbutan-2-yl groups.
-
Covalent binding potential through the thioether sulfur with cysteine residues in enzymes .
Comparative Reactivity of Structural Analogs
Data from patents and highlight similar compounds undergoing:
Key Limitations in Existing Data
-
No direct experimental studies on this compound’s reactions were found in the provided sources.
-
Predictions are extrapolated from structurally related compounds and functional group behavior.
Scientific Research Applications
2-((5-((1H-Benzo[d]imidazol-1-yl)methyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antitumor agent due to its ability to inhibit cancer cell growth.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((5-((1H-Benzo[d]imidazol-1-yl)methyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzimidazole-Thioacetamide Motifs
- Compound W1 (3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide): This analogue shares the benzimidazole-thioacetamide backbone but replaces the triazole ring with a benzamide group. However, the absence of the triazole ring reduces metabolic stability compared to the target compound, as triazoles are known to resist oxidative degradation .
2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 1226429-41-9) :
While structurally similar in the thioacetamide and chlorophenyl groups, this compound substitutes the triazole with an imidazole ring and links to an isoxazole. Isoxazoles are less electron-rich than triazoles, which may reduce π-π stacking interactions in biological systems. The 4-chlorophenyl group, common to both compounds, likely enhances lipophilicity and membrane permeability .
Triazole-Containing Derivatives
- Ethyl 2-{5-R1-2-[N-(5-chloro-1H-benzo[d]imidazol-2(3H)-ylidene)sulfamoyl]-4-methylphenylthio}acetate () :
This derivative incorporates a sulfonamide-linked triazole and a chloro-benzimidazole. The sulfonamide group introduces hydrogen-bonding capacity, which may improve target affinity but could reduce oral bioavailability due to increased polarity. In contrast, the target compound’s thioether linkage offers greater metabolic resistance .
Cyano-Substituted Analogues
- However, the pyrazole ring in this analogue lacks the aromatic diversity of the triazole, which may limit its binding versatility .
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~525.0 | 3.8 | 2 | 7 |
| W1 | ~480.5 | 2.5 | 3 | 9 |
| CAS 1226429-41-9 | 424.9 | 4.1 | 2 | 5 |
| 2-Cyano-N-(4-(1-methyl-...)acetamide | ~420.0 | 3.2 | 1 | 6 |
Key Research Findings
Triazole vs. Imidazole Efficacy : The triazole ring in the target compound provides superior metabolic stability compared to imidazole-based analogues (e.g., CAS 1226429-41-9), as triazoles are less prone to enzymatic oxidation .
Role of the Cyano Group: The 2-cyano-3-methylbutan-2-yl moiety enhances binding to hydrophobic pockets in enzyme active sites, as demonstrated in molecular docking studies of related cyanoacetamides .
Chlorophenyl Substitution : The 2-chlorophenyl group increases lipophilicity (LogP ~3.8), favoring blood-brain barrier penetration, unlike the 4-chlorophenyl isomer in CAS 1226429-41-9, which shows reduced CNS activity .
Thioether vs. Sulfonamide Linkers : Thioether linkages (target compound) exhibit longer plasma half-lives than sulfonamide-linked derivatives () due to reduced susceptibility to hydrolytic cleavage .
Biological Activity
The compound 2-((5-((1H-Benzo[d]imidazol-1-yl)methyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a complex organic molecule that exhibits significant biological activity, particularly in the fields of diabetes management and cancer treatment. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that incorporate various functional groups known for their biological activity. The synthesis typically includes:
- Formation of the benzimidazole moiety : This is achieved through the reaction of aromatic amines with carbonyl compounds.
- Incorporation of the triazole ring : The triazole component is synthesized via cyclization reactions involving thioketones and hydrazines.
- Final assembly : The complete structure is formed by coupling the synthesized intermediates with acetamide derivatives.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.
Antidiabetic Properties
Recent studies have highlighted the potential of this compound as an α-glucosidase inhibitor , which plays a crucial role in managing blood glucose levels in type 2 diabetes. The following data summarizes its inhibitory potency:
This compound exhibited a significantly lower IC50 value compared to acarbose, indicating a stronger inhibitory effect on α-glucosidase.
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| HCT116 (Colon carcinoma) | 6.2 | Induction of apoptosis |
| T47D (Breast cancer) | 27.3 | Cell cycle arrest |
These findings suggest that the compound could be further developed as a therapeutic agent for cancer treatment due to its ability to induce apoptosis and inhibit tumor growth effectively .
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds derived from benzimidazole and triazole frameworks:
- Study on α-glucosidase Inhibition : A series of benzimidazole derivatives were tested for their α-glucosidase inhibitory activity, revealing that structural modifications significantly impacted potency .
- Anticancer Efficacy Assessment : Research on triazole-thione derivatives indicated promising results against breast and colon cancer cells, with several compounds exhibiting IC50 values in the low micromolar range .
Molecular Mechanisms
The biological activity of this compound can be attributed to several molecular interactions:
- Enzyme Binding : The triazole ring enhances binding affinity to target enzymes due to its ability to form hydrogen bonds and π-stacking interactions.
- Cellular Uptake : The presence of cyano and chlorophenyl groups increases lipophilicity, facilitating better cellular penetration and bioavailability.
Q & A
Q. What synthetic strategies are optimal for constructing the 1H-benzo[d]imidazole and 1,2,4-triazole cores in this compound?
Methodological Answer: The synthesis of the 1H-benzo[d]imidazole core typically involves cyclization of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions. For the 1,2,4-triazole ring, a common approach is the reaction of thiosemicarbazides with carboxylic acids or their derivatives (e.g., ethyl chloroacetate). Key steps include:
- Benzoimidazole formation : Use acetic acid or HCl as a catalyst for cyclization .
- Triazole assembly : Employ potassium carbonate as a base in polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution at the sulfur atom of the thiol group .
- Coupling reactions : Link the triazole and benzoimidazole moieties using a methylene bridge via Mannich-type reactions or alkylation .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Combined spectroscopic and chromatographic techniques are critical:
- NMR spectroscopy : Analyze - and -NMR to confirm substituent positions, particularly the methylene bridge (δ ~4.5–5.5 ppm) and thioacetamide linkage (δ ~3.8–4.2 ppm) .
- Mass spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the thioether and cyano groups .
- Elemental analysis : Validate empirical formulas with ≤0.4% deviation in C, H, N, and S content .
Q. What preliminary assays are recommended to screen for biological activity?
Methodological Answer: Prioritize in vitro assays to evaluate pharmacological potential:
- Antimicrobial activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) at concentrations of 10–100 µg/mL .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC values <50 µM as promising .
- Enzyme inhibition : Test COX-1/2 or kinase inhibition using fluorometric or colorimetric kits (e.g., COX Inhibitor Screening Assay Kit) .
Q. How should researchers assess the compound’s stability under physiological conditions?
Methodological Answer: Conduct accelerated stability studies:
- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C indicates robustness) .
- Light sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and track photodegradation products with LC-MS .
Advanced Research Questions
Q. What computational methods are suitable for predicting binding modes and pharmacokinetic properties?
Methodological Answer: Leverage molecular modeling and AI-driven tools:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., COX-2, kinases). Focus on binding energies <−6.0 kcal/mol .
- ADMET prediction : Apply QikProp or SwissADME to estimate LogP (ideally 2–4), aqueous solubility (>−4.0 LogS), and CYP450 inhibition .
- Dynamic simulations : Run MD simulations (GROMACS) for >50 ns to assess ligand-protein complex stability .
Q. How can SAR studies be designed to optimize the 2-cyano-3-methylbutan-2-yl moiety for enhanced activity?
Methodological Answer: Systematic structural modifications and activity mapping:
- Variation of substituents : Replace the cyano group with carboxyl, amide, or nitro groups to alter electron density and hydrogen-bonding capacity .
- Steric effects : Introduce bulkier alkyl groups (e.g., tert-butyl) to assess steric hindrance on target binding .
- Bioisosteric replacement : Substitute the cyano group with trifluoromethyl or tetrazole to maintain electronegativity while improving metabolic stability .
Q. What experimental designs address contradictions in biological data (e.g., high in vitro activity but poor in vivo efficacy)?
Methodological Answer: Multi-disciplinary validation is critical:
- Solubility enhancement : Formulate with cyclodextrins or lipid nanoparticles to improve bioavailability .
- Metabolic profiling : Use LC-MS/MS to identify phase I/II metabolites in liver microsomes and correlate with efficacy .
- Dose-response refinement : Conduct PK/PD studies in rodent models to optimize dosing regimens (e.g., BID vs QD) .
Q. How can researchers validate the compound’s mechanism of action when conflicting hypotheses arise?
Methodological Answer: Combine orthogonal assays and omics approaches:
- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis, inflammation) .
- Proteomics : Use SILAC labeling to quantify target protein expression changes .
- Knockdown/overexpression : Apply CRISPR-Cas9 or siRNA to validate candidate targets (e.g., COX-2, NF-κB) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
